Propionamide, 3-hydroxy-2,3,3-triphenyl-
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Overview
Description
Propionamide, 3-hydroxy-2,3,3-triphenyl- is an organic compound with a complex structure that includes a propionamide backbone substituted with three phenyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 3-hydroxy-2,3,3-triphenyl- typically involves the reaction of triphenylmethanol with propionamide under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Propionamide, 3-hydroxy-2,3,3-triphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce different alcohol derivatives .
Scientific Research Applications
Propionamide, 3-hydroxy-2,3,3-triphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Propionamide, 3-hydroxy-2,3,3-triphenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl rings play a crucial role in its chemical reactivity and biological activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Triphenylmethanol: Similar in structure but lacks the propionamide group.
Benzhydrol: Contains two phenyl groups and a hydroxyl group but lacks the third phenyl group and the propionamide moiety.
Diphenylmethanol: Contains two phenyl groups and a hydroxyl group but lacks the third phenyl group and the propionamide moiety
Uniqueness
Propionamide, 3-hydroxy-2,3,3-triphenyl- is unique due to its combination of a propionamide backbone with three phenyl groups and a hydroxyl group. This unique structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds .
Properties
CAS No. |
10425-33-9 |
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Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-hydroxy-2,3,3-triphenylpropanamide |
InChI |
InChI=1S/C21H19NO2/c22-20(23)19(16-10-4-1-5-11-16)21(24,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,24H,(H2,22,23) |
InChI Key |
FENCJTICALSGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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